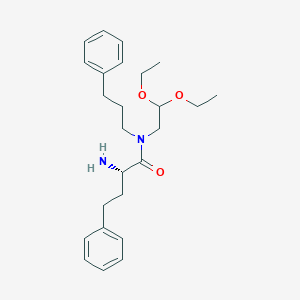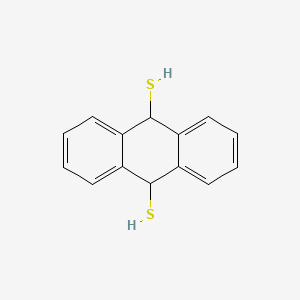
9,10-Dihydroanthracene-9,10-dithiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dihydroanthracene-9,10-dithiol is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon This compound features two thiol groups attached to the 9 and 10 positions of the dihydroanthracene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydroanthracene-9,10-dithiol typically involves the reduction of anthracene derivatives. One common method is the Bouveault–Blanc reduction, which uses sodium and ethanol to reduce anthracene to 9,10-Dihydroanthracene . The thiol groups can then be introduced through further chemical modifications.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale reduction processes followed by thiolation reactions. Industrial synthesis would likely optimize reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 9,10-Dihydroanthracene-9,10-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced further to modify its structure.
Substitution: The thiol groups can participate in substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Disulfides and sulfonic acids.
Reduction: Modified dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives.
Applications De Recherche Scientifique
9,10-Dihydroanthracene-9,10-dithiol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug design.
Industry: Utilized in the development of advanced materials and as a hydrogen-donor in catalytic processes.
Mécanisme D'action
The mechanism of action of 9,10-Dihydroanthracene-9,10-dithiol involves its thiol groups, which can interact with various molecular targets. These interactions can lead to the formation of disulfide bonds, influencing the structure and function of proteins and other biomolecules. The compound’s ability to donate hydrogen atoms also plays a crucial role in its chemical reactivity .
Comparaison Avec Des Composés Similaires
9,10-Dihydroanthracene: Lacks thiol groups, making it less reactive in certain chemical reactions.
9,10-Dithioanthracene: Similar structure but with sulfur atoms replacing the hydrogen atoms at the 9 and 10 positions.
9-Aminomethyl-9,10-dihydroanthracene: Contains an amino group, leading to different chemical properties and applications.
Uniqueness: 9,10-Dihydroanthracene-9,10-dithiol is unique due to the presence of thiol groups, which confer distinct chemical reactivity and potential applications in various fields. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound for scientific research.
Propriétés
Numéro CAS |
116194-98-0 |
|---|---|
Formule moléculaire |
C14H12S2 |
Poids moléculaire |
244.4 g/mol |
Nom IUPAC |
9,10-dihydroanthracene-9,10-dithiol |
InChI |
InChI=1S/C14H12S2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8,13-16H |
Clé InChI |
FGUFGFIAKZRQON-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(C3=CC=CC=C3C(C2=C1)S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Amino-4-[(1,3-benzothiazol-2-yl)amino]-2-methoxyanthracene-9,10-dione](/img/structure/B13147201.png)
![3-bromo-2,5-dimethyl-6H-cyclopenta[b]thiophene](/img/structure/B13147207.png)



![5-(Chloromethyl)-[3,4'-bipyridin]-6-amine](/img/structure/B13147253.png)
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B13147261.png)
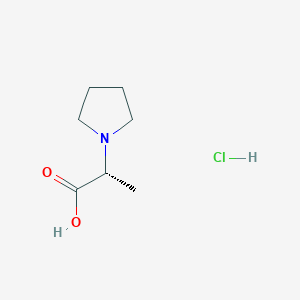
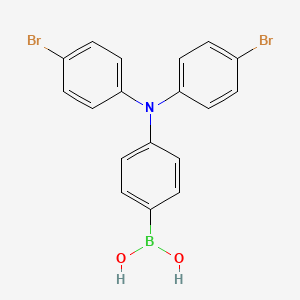

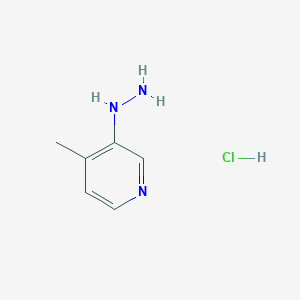
![[3,4'-Bipyridine]-2'-carbaldehyde](/img/structure/B13147308.png)
